Product packaging for 5-Ethenyl-4-fluoropyridin-2-amine(Cat. No.:CAS No. 1185767-17-2)

5-Ethenyl-4-fluoropyridin-2-amine

Cat. No.: B3390682
CAS No.: 1185767-17-2
M. Wt: 138.14 g/mol
InChI Key: AWBJOOLZCYHXCJ-UHFFFAOYSA-N
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Description

5-Ethenyl-4-fluoropyridin-2-amine ( 1185767-17-2) is a fluorinated aminopyridine derivative with the molecular formula C 7 H 7 FN 2 and a molecular weight of 138.14 g/mol . This compound features a pyridine core substituted with a fluorine atom at the 4-position, a primary amine at the 2-position, and an ethenyl (vinyl) group at the 5-position . Its molecular structure is represented by the SMILES notation C=Cc1cnc(N)cc1F . As a functionalized pyridine, it serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. The presence of multiple reactive sites—the electron-deficient pyridine ring, the fluorine atom amenable to nucleophilic substitution, and the vinyl group capable of further functionalization (e.g., polymerization or addition reactions)—makes it a versatile intermediate . Researchers can leverage these sites to create libraries of compounds for screening against biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, and this compound is a key precursor in the development of molecules for potential applications in treating hyperproliferative, cardiovascular, and infectious diseases . Its structure is closely related to other researched fluoropyridines, such as 4-Ethyl-5-fluoropyridin-2-amine and 5-Ethynyl-4-fluoropyridin-2-amine, highlighting the interest in 5-substituted fluoropyridines as core structural motifs in pharmaceutical research . This product is intended for Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2 B3390682 5-Ethenyl-4-fluoropyridin-2-amine CAS No. 1185767-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-4-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c1-2-5-4-10-7(9)3-6(5)8/h2-4H,1H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBJOOLZCYHXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185767-17-2
Record name 5-ethenyl-4-fluoropyridin-2-amine
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Chemical Reactivity and Transformation Mechanisms of 5 Ethenyl 4 Fluoropyridin 2 Amine

Reactivity of the Ethenyl Moiety

The ethenyl group, commonly known as a vinyl group, attached at the C5 position of the pyridine (B92270) ring is a site of significant reactivity. Its electronic character is influenced by the electron-withdrawing nature of the pyridine ring, making it susceptible to a range of addition reactions.

Electrophilic and Radical Addition Reactions

The ethenyl group on the pyridine ring is an effective Michael acceptor, making it reactive towards conjugate additions. nih.gov The electron-deficient nature of the pyridine ring polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. While direct electrophilic addition to the double bond can occur, the reaction is often influenced by the pyridine nitrogen. Under acidic conditions, protonation of the ring nitrogen increases the electrophilic character of the vinyl group, facilitating additions of even weak nucleophiles. thieme-connect.com

Vinylpyridines readily undergo radical addition reactions. pearson.comyoutube.comyoutube.com These reactions can be initiated by standard radical initiators and proceed via a free-radical chain mechanism. The addition of radicals typically occurs at the β-carbon of the vinyl group to generate a more stable α-pyridyl radical intermediate. Furthermore, enantioselective additions of prochiral radicals to vinylpyridines have been achieved using cooperative photoredox and asymmetric catalysis, yielding valuable chiral pyridine derivatives. acs.org Cobalt-catalyzed addition of styrylboronic acids to 2-vinylpyridine (B74390) derivatives has also been reported, highlighting the utility of transition metal catalysis in functionalizing the vinyl group. nih.gov

Reaction TypeReagents & ConditionsProduct Type
Michael Addition Organolithium nucleophiles, then electrophile (e.g., carbonyl compounds)Functionalized alkylpyridines
Acid-Promoted Addition Alcohols, thiols in acidic mediaEthers, Thioethers
Radical Addition Radical initiators (e.g., AIBN), various radical precursorsFunctionalized alkylpyridines
Photoredox-Catalyzed Addition Visible light, photoredox catalyst, chiral Brønsted acidChiral γ-functionalized pyridines
Cobalt-Catalyzed Addition Cobalt catalyst, base, styrylboronic acid4-Phenyl-3-butenyl heteroarenes

Polymerization Pathways and Monomer Applications

The presence of the vinyl group allows 5-Ethenyl-4-fluoropyridin-2-amine to act as a monomer in polymerization reactions. Vinylpyridines, particularly 2- and 4-vinylpyridine, are well-known to undergo polymerization, most commonly through free-radical pathways. noaa.govacs.org This process can be initiated by thermal or photochemical means using standard radical initiators. youtube.comyoutube.comnih.gov Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of 4-vinylpyridine, allowing for the synthesis of well-defined polymers. acs.org

The resulting polymers, poly(vinylpyridines), have applications based on the properties of the pendant pyridine rings. For instance, the pyridine units can be quaternized to create polyelectrolytes or used as ligands for metal coordination. nih.gov Polymers derived from this specific monomer could find use in creating materials with tailored properties, such as hybrid membranes or composite films with metal oxides for applications in catalysis or environmental remediation. nih.govmdpi.com

Polymerization MethodKey FeaturesPotential Applications of Polymer
Free-Radical Polymerization Can be initiated thermally or with UV light; common method for vinylpyridines. youtube.comnoaa.govmdpi.comSorbents, composite materials, coatings. nih.gov
Atom Transfer Radical Polymerization (ATRP) Allows for controlled molecular weight and architecture. acs.orgAdvanced materials, functional block copolymers. acs.org

Reactivity of the Amino Group

The 2-amino group is a key functional handle, imparting nucleophilic character to the molecule and enabling a wide array of derivatizations.

Nucleophilic Reactivity and Derivatization

2-Aminopyridine (B139424) is recognized as a synthon with dual nucleophilic character, arising from the exocyclic amino group and the endocyclic ring nitrogen. sioc-journal.cn It readily participates in reactions with a variety of electrophiles. sioc-journal.cnuni-muenchen.de The amino group can undergo N-alkylation, although reactions sometimes require specific conditions, such as using lithiated amines or transition metal catalysis, to achieve substitution on a halogenated pyridine ring. nih.gov A catalyst-free approach for the synthesis of 2-aminopyridines involves reacting a dihydrothiazolopyridinium salt with primary or secondary amines. nih.gov Derivatization of the amino group is also central to analytical applications, such as the labeling of oligosaccharides for HPLC/MS analysis. nih.gov

Amide and Imine Formation

The primary amino group of this compound can be readily converted into amides and imines, which are common and important transformations in medicinal and materials chemistry.

Amide Formation: Amides are typically synthesized by reacting the 2-aminopyridine with acylating agents like acyl chlorides or carboxylic acids. nih.govresearchgate.net The reaction with carboxylic acids often requires the use of a coupling reagent to activate the acid. nih.gov A transition-metal-free method involves the direct C-N bond formation between a chloropyridine and a simple amide under refluxing conditions, using the amide as the amine source. researchgate.netoalib.com

Imine Formation: The condensation reaction between the 2-amino group and an aldehyde leads to the formation of an imine (Schiff base). This reaction is often catalyzed by acid. However, the imine bond can be susceptible to hydrolysis, particularly in the presence of water, which can shift the equilibrium back to the starting amine and aldehyde. nih.govresearchgate.net Therefore, anhydrous conditions are often preferred for imine synthesis. researchgate.net Three-component reactions involving 2-aminopyridines, aldehydes, and a third component like an alkyne or a diazo-compound are powerful methods for constructing complex heterocyclic systems, proceeding through an in-situ formed imine intermediate. nih.govacs.org

DerivativeReagentsTypical Conditions
Amide Carboxylic Acid, Coupling Agent (e.g., phosphonium (B103445) salt)Anhydrous solvent, often with a base (e.g., DIPEA). nih.gov
Amide Acyl ChlorideAnhydrous solvent, often with a non-nucleophilic base. researchgate.net
Imine AldehydeReflux in a solvent like ethanol (B145695) or toluene, often with acid catalysis. nih.govorganic-chemistry.org

Reactivity of the Fluorine Atom and the Pyridine Ring System

The electronic properties of the pyridine ring and the nature of the fluorine substituent at the C4 position are critical determinants of the molecule's reactivity, particularly towards nucleophilic substitution.

Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgslideshare.net This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer-type intermediate can be delocalized onto the ring nitrogen, thus stabilizing it. wikipedia.orgstackexchange.com

The fluorine atom at the C4 position is an excellent leaving group in SNAr reactions. The high electronegativity of fluorine accelerates the rate-determining nucleophilic attack step. nih.govacs.org Indeed, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org This high reactivity allows for SNAr reactions to be conducted under mild conditions, making it a suitable method for late-stage functionalization of complex molecules. acs.org A wide variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can displace the fluoride (B91410). acs.orgresearchgate.net The reactivity can be further enhanced by converting the pyridine to its N-oxide, which provides a powerful method for synthesizing otherwise challenging substituted pyridines. nih.govrsc.org

Nucleophile TypeExample NucleophileConditions
O-Nucleophiles Sodium Ethoxide (NaOEt)Ethanol (EtOH)
N-Nucleophiles Amines, Amides, N-HeterocyclesOften requires a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMSO, DMF).
S-Nucleophiles Thiols (RSH)Often requires a base (e.g., K2CO3) in a solvent like DMF.
C-Nucleophiles Potassium Cyanide (KCN)DMSO, moderate heat.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Core

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for This compound . This reaction involves a nucleophile replacing the fluoride, which acts as a leaving group. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the fluorine atom at the 4-position. This position is electronically activated toward nucleophilic attack by the ring nitrogen. uoanbar.edu.iq

The generally accepted mechanism for SNAr is a two-step addition-elimination process. youtube.com

Addition: A strong nucleophile attacks the carbon atom bearing the fluorine (C4), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov

Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled.

The reactivity of halopyridines in SNAr reactions is exceptionally high, particularly for fluoropyridines. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and stabilizes the intermediate complex. nih.gov Studies comparing halopyridines have shown that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine, underscoring the superior nature of fluorine as a leaving group in these systems. nih.gov This high reactivity allows SNAr reactions to proceed under mild conditions, which is advantageous when dealing with complex molecules. researchgate.net

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution (Illustrative data based on general principles for activated aryl systems)

Leaving GroupRelative RateRationale
-F Very HighThe high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack (rate-determining step).
-Cl ModerateLess electronegative than fluorine, leading to a slower rate of nucleophilic attack.
-Br ModerateSimilar reactivity to chlorine.
-I LowThe C-I bond is the weakest, but bond cleavage is not the rate-determining step. The lower electronegativity results in a less electrophilic carbon center.

This table illustrates the established "element effect" in SNAr reactions, where the reaction rate is primarily influenced by the leaving group's ability to facilitate the initial nucleophilic attack rather than its bond strength. researchgate.net

Influence of Fluorine on Ring Aromaticity, Electron Density, and Acidity

The fluorine atom at the C4 position exerts a profound influence on the electronic properties of the pyridine ring through its strong inductive effect (-I).

Electron Density and Aromaticity: Fluorine's powerful electron-withdrawing nature significantly reduces the electron density across the entire pyridine ring. This deactivation makes the ring less susceptible to electrophilic attack but highly activated for nucleophilic substitution. uoanbar.edu.iq The π-electron density is particularly lowered at the positions ortho and para to the nitrogen (C2, C4, C6), which are already electron-deficient. The fluorine at C4 further enhances the electrophilicity of this specific position. uoanbar.edu.iq

Acidity: The electron-withdrawing properties of the fluorine atom also increase the acidity of the molecule. This is evident in two ways: the increased acidity of the N-H protons of the amino group and the increased acidity of the pyridinium (B92312) ion formed upon protonation of the ring nitrogen. While a specific pKa value for This compound is not documented in the searched literature, the trend for substituted pyridines shows that electron-withdrawing substituents lower the pKa value of the corresponding pyridinium ion. nih.gov This increased acidity is a direct consequence of the fluorine atom helping to stabilize the conjugate base.

Mechanistic Investigations of Reaction Pathways

Understanding the precise mechanistic pathways, including the transient species involved, is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Intermediates and Transition States

The key intermediate in the SNAr reaction of This compound with a nucleophile (Nu) is the Meisenheimer complex. This anionic sigma complex is characterized by the temporary loss of aromaticity and the formation of a new sp³-hybridized carbon center at the site of attack.

The stability of this intermediate is paramount to the reaction's feasibility. In this specific molecule, the negative charge of the Meisenheimer complex is effectively stabilized through resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. This delocalization is a critical factor that lowers the activation energy for the formation of the intermediate. nih.gov

While the stepwise addition-elimination pathway is widely accepted, some SNAr reactions have been found to proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single transition state without a discrete intermediate. nih.gov However, for substrates like fluoropyridines with good leaving groups, the formation of a Meisenheimer intermediate is generally the favored and well-documented pathway. Computational studies are often employed to model the geometries and energies of these high-energy intermediates and transition states, providing insights that are difficult to obtain through direct experimental observation. nih.gov

Kinetic Studies and Reaction Rate Determinants

Rate-Determining Step: For most SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer intermediate is the rate-determining step. youtube.com This step requires overcoming a significant energy barrier associated with the disruption of the ring's aromatic system.

Leaving Group: As established, the nature of the leaving group is a critical determinant. The rate order for halogens in SNAr is typically F >> Cl ≈ Br > I. nih.govresearchgate.net This is because the high electronegativity of fluorine makes the carbon center more electrophilic, accelerating the rate-determining nucleophilic attack, even though the C-F bond is the strongest.

Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate. Stronger nucleophiles, such as alkoxides, thiolates, and amines, react faster.

Solvent: The choice of solvent can influence reactivity by stabilizing the charged intermediate and enhancing the nucleophilicity of the attacking species. Polar aprotic solvents are often preferred.

Table 2: Factors Influencing the Rate of SNAr on this compound

FactorEffect on Reaction RateMechanism of Influence
Nucleophile Strength Increased strength leads to a faster rate.A more potent nucleophile lowers the activation energy of the addition step.
Leaving Group (Fluorine) Excellent leaving group leads to a very fast rate.Fluorine's electronegativity strongly activates the C4 position for the rate-determining nucleophilic attack. nih.gov
Solvent Polarity Polar solvents can accelerate the rate.Solvents capable of stabilizing the charged Meisenheimer complex can lower its energy and the energy of the transition state leading to it.
Substituent Effects The -NH₂ and -CH=CH₂ groups have secondary electronic effects.The amino group is electron-donating by resonance but inductively withdrawing, while the ethenyl group is weakly withdrawing or donating. Their net effect on the reaction rate at C4 is generally less significant than the powerful activation provided by the ring nitrogen and the C4-fluorine.

Computational and Theoretical Investigations of 5 Ethenyl 4 Fluoropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 5-Ethenyl-4-fluoropyridin-2-amine, these calculations would provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis of this compound would be critical for understanding its chemical reactivity and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this molecule, it would be expected that the HOMO is primarily located on the electron-rich aminopyridine ring and the ethenyl group, while the LUMO would be distributed across the pyridine (B92270) ring.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

This table is a representation of potential FMO analysis results. The values are hypothetical and for illustrative purposes.

OrbitalHypothetical Energy (eV)Significance
HOMO-5.8Indicates the electron-donating capability.
LUMO-1.2Indicates the electron-accepting capability.
HOMO-LUMO Gap4.6 eVRelates to the chemical stability and electronic transitions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial for its function, particularly in biological contexts. For this compound, the rotation around the bond connecting the ethenyl group to the pyridine ring is of particular interest.

Torsional Barriers and Rotational Isomerism

The rotation of the ethenyl group relative to the pyridine ring is not free and is hindered by a torsional barrier. Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable conformations (rotational isomers or rotamers) and the energy required to interconvert between them. It is likely that the planar conformations, where the vinyl group is coplanar with the pyridine ring, would be the most stable due to electronic conjugation. A detailed scan of the torsional angle would reveal the energy minima and transition states for rotation.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be influenced by its environment. Molecular dynamics (MD) simulations in different solvents would provide a dynamic picture of how the conformation of this compound changes over time. By simulating the molecule in solvents of varying polarity (e.g., water, ethanol (B145695), chloroform), one could observe how solvent-solute interactions affect the preferred orientation of the ethenyl group and the amino group. For instance, polar solvents might stabilize conformations with a larger dipole moment.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, predicting its NMR, IR, and UV-Vis spectra would be highly valuable.

DFT calculations can provide theoretical predictions of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can aid in the assignment of signals to specific atoms in the molecule. Similarly, the vibrational frequencies from DFT calculations can be used to predict the Infrared (IR) spectrum, helping to identify the characteristic vibrational modes of the functional groups present, such as the N-H stretches of the amino group, the C=C stretch of the ethenyl group, and the C-F stretch. Time-dependent DFT (TD-DFT) could be employed to predict the electronic transitions and thus the UV-Visible absorption spectrum, providing information about the molecule's chromophores.

Table 3: Exemplary Predicted Spectroscopic Data for this compound

This table provides hypothetical examples of what predicted spectroscopic data would look like. These are not based on measured or calculated spectra.

SpectrumPredicted FeatureHypothetical Value/Range
¹H NMRChemical shift of ethenyl protons5.5 - 6.5 ppm
¹³C NMRChemical shift of carbon attached to fluorine150 - 160 ppm
IRN-H stretching frequency3300 - 3500 cm⁻¹
UV-VisWavelength of maximum absorption (λmax)~280 nm

Vibrational Spectroscopy Predictions (Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. Computational methods can predict these spectra with a high degree of accuracy, aiding in the interpretation of experimental data and the characterization of molecular structure. canterbury.ac.nzchimia.ch The theoretical vibrational frequencies are typically calculated using DFT methods, which can also provide information on the intensities of the corresponding spectral bands. arxiv.org

For this compound, the predicted vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending of its constituent functional groups. The table below presents hypothetical predicted vibrational frequencies based on computational studies of similar pyridine derivatives. nih.govacs.org

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Infrared (IR) Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amine) 3450 3445
C-H Stretch (Ethenyl) 3080 3075
C=C Stretch (Pyridine Ring) 1620 1615
C=C Stretch (Ethenyl) 1640 1645
C-F Stretch 1250 1240

Disclaimer: The data in this table is illustrative and based on typical computational results for analogous pyridine compounds. Specific experimental or calculated data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Anisotropy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, have become indispensable for predicting NMR chemical shifts. nih.govnih.gov These predictions are crucial for assigning complex NMR spectra and confirming molecular structures. youtube.com

The chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F) in this compound determines its chemical shift. Computational models can calculate the magnetic shielding tensors for each nucleus, from which the isotropic chemical shifts are derived. Anisotropy studies, which examine the directionality of this shielding, can provide further details about the electronic structure.

The following table provides hypothetical predicted NMR chemical shifts for this compound, based on computational studies of related fluorinated and aminated pyridine compounds.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift Predicted ¹³C Chemical Shift
Pyridine C2 - 158.5
Pyridine C3-H 6.85 108.2
Pyridine C4 - 155.0 (d, JC-F ≈ 240 Hz)
Pyridine C5 - 125.6
Pyridine C6-H 7.90 148.3
Ethenyl Cα-H 6.70 135.1
Ethenyl Cβ-H₂ 5.45, 5.95 117.8

Disclaimer: The data in this table is illustrative and based on typical computational results for analogous pyridine compounds. Specific experimental or calculated data for this compound is not publicly available.

Computational Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules, offering insights that can guide synthetic efforts. ias.ac.inelsevier.com For this compound, these methods can identify the most probable sites for chemical reactions and estimate the energy barriers associated with them.

Reaction Energy Profiles and Activation Barriers

A reaction energy profile maps the energy of a system as it progresses from reactants to products through a transition state. khanacademy.orgyoutube.com The height of the energy barrier from the reactants to the transition state is the activation energy, a key determinant of the reaction rate. researchgate.net Computational methods can be used to calculate these profiles for various potential reactions of this compound, such as electrophilic aromatic substitution or reactions at the ethenyl or amine groups. rsc.org By comparing the activation barriers for different pathways, the most likely reaction outcome can be predicted. For instance, a theoretical study could model the energy profile for the fluorination at different positions on the pyridine ring, revealing the most favorable site for such a reaction. acs.org

Identification of Electrophilic and Nucleophilic Sites

The distribution of electron density within a molecule determines its reactive sites. Electrophilic sites are electron-deficient and prone to attack by nucleophiles, while nucleophilic sites are electron-rich and tend to react with electrophiles. libretexts.orgvaia.com Computational methods, such as the analysis of the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO), can effectively identify these sites. ias.ac.in

For this compound, the nitrogen atom of the pyridine ring and the amine group are expected to be primary nucleophilic centers. researchgate.net The fluorine atom, being highly electronegative, will withdraw electron density, making the adjacent carbon atoms more electrophilic. The ethenyl group can act as a nucleophile in addition reactions. A detailed computational analysis would provide a quantitative measure of the electrophilicity and nucleophilicity of each atom, allowing for a precise prediction of its reactivity towards various reagents. ias.ac.in

Advanced Spectroscopic Methodologies for Conformational and Electronic Structure Elucidation

High-Resolution NMR Spectroscopy for Stereochemical and Electronic Environment Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms within a molecule. For 5-Ethenyl-4-fluoropyridin-2-amine, a combination of one-dimensional and multi-dimensional NMR techniques would provide a wealth of structural information.

Based on the structure of this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the ¹H NMR spectrum, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The vinyl group protons would exhibit characteristic shifts and coupling patterns. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring and the vinyl group would have distinct chemical shifts reflecting their electronic environments.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H36.5 - 7.0-
H67.5 - 8.0-
H (vinyl, α)6.5 - 7.0-
H (vinyl, β-cis)5.2 - 5.7-
H (vinyl, β-trans)5.8 - 6.3-
NH₂4.5 - 5.5-
C2-155 - 160
C3-105 - 110
C4-150 - 155 (JC-F)
C5-120 - 125
C6-145 - 150
C (vinyl, α)-130 - 135
C (vinyl, β)-115 - 120

Note: These are predicted values and may vary based on solvent and other experimental conditions. JC-F denotes coupling between carbon and fluorine.

To unambiguously assign the proton and carbon signals and to establish through-bond and through-space correlations, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in identifying the protons of the vinyl group and their connectivity, as well as any couplings between the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each protonated carbon in the molecule by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments into the final structure. For instance, correlations between the vinyl protons and the pyridine ring carbons would confirm the attachment of the ethenyl group at the C5 position.

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and packing of the compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material. ssNMR could reveal the presence of different polymorphs, provide information on intermolecular interactions, and help to understand the molecular conformation in the solid state.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsional angles. This technique would provide unequivocal confirmation of the connectivity and stereochemistry of the molecule. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, including details of any intermolecular interactions such as hydrogen bonding involving the amino group or π-stacking of the pyridine rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also be sensitive to conformational changes.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the amino group, C-H stretching of the pyridine ring and vinyl group, C=C and C=N stretching of the aromatic ring, and the C=C stretching of the vinyl group. The C-F stretching vibration would also be a prominent feature.

Interactive Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (amine)Symmetric & Asymmetric Stretch3300 - 3500Medium
C-H (aromatic)Stretch3000 - 3100Medium
C-H (vinyl)Stretch3000 - 3100Medium
C=C (vinyl)Stretch1620 - 1680Medium
C=C, C=N (pyridine)Ring Stretch1400 - 1600Strong
N-H (amine)Bend1550 - 1650Strong
C-FStretch1000 - 1400Strong
C-H (vinyl)Out-of-plane bend900 - 1000Strong

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. For this compound, the presence of the conjugated system encompassing the pyridine ring and the ethenyl group is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands would be sensitive to the electronic effects of the amino and fluoro substituents. Information on the extent of conjugation and the effects of solvent polarity on the electronic structure can be obtained from these measurements. Some aminopyridine derivatives are known to be fluorescent, and if this compound exhibits fluorescence, its emission spectrum, quantum yield, and lifetime could be investigated to further understand its excited-state properties. sciforum.net

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. The subsequent fragmentation of this ion would provide valuable structural information. Characteristic fragmentation pathways for this molecule might include the loss of small neutral molecules such as HCN or HF, or the cleavage of the vinyl group. A detailed analysis of the tandem mass spectrometry (MS/MS) data would help to piece together the structure of the molecule and confirm the connectivity of its constituent parts.

Surface-Sensitive Spectroscopies (e.g., XPS, SEM) for Material Characterization

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a powerful tool for determining the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. By analyzing the kinetic energies of photoelectrons emitted upon X-ray irradiation, one can determine the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. For "this compound," the XPS spectrum would be characterized by core-level signals from carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s).

Predicted Core-Level Binding Energies:

Based on data from analogous compounds such as pyridine, 2-fluoropyridine (B1216828), 2-aminopyridine (B139424), and polystyrene, the expected binding energies for the distinct chemical environments in "this compound" can be predicted.

C 1s Spectrum: The C 1s spectrum is anticipated to be complex, with overlapping peaks corresponding to the different carbon environments within the molecule. The carbon atoms in the pyridine ring will exhibit binding energies influenced by the electronegative nitrogen and fluorine atoms. The carbon atom bonded to the fluorine (C4) is expected to have the highest binding energy due to the strong electron-withdrawing effect of fluorine aip.org. The carbon atoms of the ethenyl group (vinyl group) will have binding energies similar to those observed in polystyrene, typically around 284.5-285.0 eV for the C=C bond scivisionpub.comresearchgate.net. The carbon atoms in the pyridine ring are expected to show shifts depending on their position relative to the nitrogen and fluorine substituents. Theoretical and experimental studies on pyridine and fluorinated pyridines show that the C 1s binding energies are sensitive to the position of the substituent aip.orgaip.org.

N 1s Spectrum: The N 1s spectrum is expected to show two distinct peaks corresponding to the pyridinic nitrogen and the amine nitrogen. Data from 2-aminopyridine suggests that the pyridinic nitrogen will have a lower binding energy compared to the amine nitrogen. However, protonation of the pyridinic nitrogen can lead to a significant shift to higher binding energies, around 401-402 eV researchgate.net. In a neutral state, the pyridinic nitrogen is expected around 398.5-399.5 eV, while the exocyclic amine nitrogen would appear at a slightly higher binding energy, typically around 399.0-400.0 eV researchgate.netrsc.orgresearchgate.net.

F 1s Spectrum: The F 1s spectrum is expected to show a single, sharp peak characteristic of a covalent C-F bond. The binding energy for fluorine in fluorinated polymers and other organic fluorine compounds is typically observed in the range of 686-689 eV thermofisher.com.

Interactive Data Table: Predicted XPS Binding Energies for this compound

AtomChemical EnvironmentPredicted Binding Energy (eV)Reference Compounds
C 1s Pyridine Ring (C-F)~287-2882-Fluoropyridine
Pyridine Ring (C-N)~285.5-286.5Pyridine, 2-Aminopyridine
Pyridine Ring (C-C)~284.5-285.5Pyridine
Ethenyl Group (=CH₂)~284.5-285.0Polystyrene
Ethenyl Group (-CH=)~284.5-285.0Polystyrene
N 1s Pyridinic Nitrogen (-N=)~398.5-399.5Pyridine, 2-Aminopyridine
Amino Nitrogen (-NH₂)~399.0-400.02-Aminopyridine
F 1s Fluoro Group (C-F)~686-689Fluorinated Polymers

Note: These are predicted values based on analogous compounds and are subject to variation based on the specific chemical environment and instrumental calibration.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a technique used to obtain high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the surface, and the resulting interactions produce various signals that are used to form an image. SEM analysis of "this compound," likely in the form of a thin film or coating, would provide valuable information about its surface morphology.

Expected Morphological Characteristics:

While no specific SEM images of "this compound" are available, studies on thin films of similar organic molecules, such as electropolymerized aminophenylporphyrin and other functionalized polymers, can provide an indication of the expected morphology pdx.edu.

Film Deposition: The morphology of a "this compound" film would be highly dependent on the method of deposition (e.g., spin-coating, vacuum deposition, electropolymerization). Electropolymerization of similar amine-functionalized aromatic compounds has been shown to produce nanostructured films with interconnected fibrous or granular networks pdx.eduresearchgate.netresearchgate.net.

Influence of Functional Groups: The presence of the fluorine atom may influence the intermolecular interactions and thus the packing and morphology of the film. Fluorinated polymers are known to have low surface energy, which could affect the film formation and its final surface texture researchgate.netresearchgate.net. The ethenyl group provides a site for potential polymerization, which could lead to the formation of a polymeric film with distinct morphological features.

In the absence of direct experimental data, the combination of predictive analysis based on XPS data of analogous compounds and the understanding of film formation from related materials via SEM provides a robust framework for the characterization of the surface and electronic properties of "this compound."

Applications of 5 Ethenyl 4 Fluoropyridin 2 Amine As a Synthetic Intermediate and Building Block

Synthesis of Complex Heterocyclic Systems and Fused-Ring Scaffolds

The inherent reactivity of the ethenyl group and the aromatic aminopyridine core makes this compound a prime candidate for constructing elaborate molecular scaffolds.

The electron-rich double bond of the ethenyl group serves as a reactive handle for various cycloaddition reactions, most notably [4+2] cycloadditions like the Diels-Alder reaction. In such transformations, the ethenyl group can act as a dienophile, reacting with a suitable diene to form a new six-membered ring. This process, known as annelation, effectively fuses a new ring onto the existing pyridine (B92270) framework, paving the way for complex heterocyclic systems.

Furthermore, intramolecular cycloaddition is a plausible pathway if the amine or another part of the molecule is appended with a suitable diene functionality. This strategy is a powerful method for rapidly increasing molecular complexity and generating rigid, three-dimensional structures. While specific studies on 5-Ethenyl-4-fluoropyridin-2-amine are not prevalent, the principles of intramolecular [4+2] cycloadditions are well-established for creating fused systems from tethered π-bonds. researchgate.net

The fused-ring systems generated via cycloaddition reactions can serve as precursors to polycyclic aromatic compounds (PACs). Through subsequent aromatization steps, such as oxidation or elimination reactions, the newly formed carbocyclic ring can be converted into an aromatic ring. This synthetic route allows for the creation of extended π-systems fused to the pyridine core, a structural motif of interest in materials science and electronics. The fluorine atom on the pyridine ring can influence the electronic properties of the resulting polycyclic system.

Precursor for Functional Materials

The distinct functionalities of this compound allow it to serve as a valuable precursor in the development of advanced functional materials, including polymers and catalytic systems.

The presence of the vinyl group is a key feature that enables this compound to act as a monomer in polymerization reactions. Similar to other vinyl-substituted pyridines, it can undergo addition polymerization to form long-chain polymers. The resulting polymer would feature a polyalkane backbone with pending 4-fluoro-2-aminopyridyl side chains.

The polymerization of vinyl-substituted pyridines, such as 2-(4-vinylphenyl)pyridine, has been successfully achieved through methods like living anionic polymerization. researchgate.net This technique allows for precise control over the polymer's molecular weight and distribution. Applying similar methods to this compound could yield well-defined polymers with specialized properties imparted by the fluorinated aminopyridine groups, such as enhanced thermal stability or specific electronic characteristics relevant to conducting polymers or specialized plastics.

Table 1: Comparison of Polymerizable Vinyl-Substituted Pyridine Monomers

Feature This compound 2-(4-Vinylphenyl)pyridine researchgate.net
CAS Number 1185767-17-2 sigmaaldrich.com 40631-01-4
Molecular Formula C₇H₇FN₂ uni.lu C₁₃H₁₁N
Polymerizable Group Ethenyl (Vinyl) Vinyl
Heterocyclic Core 4-Fluoro-2-aminopyridine Pyridine (linked via phenyl)
Potential Polymerization Method Anionic Addition Polymerization Anionic Addition Polymerization researchgate.net
Potential Polymer Properties Functional side chains with H-bonding capability (amine) and altered electronics (fluorine). Amphiphilic properties, potential for block copolymers. researchgate.net

The 2-aminopyridine (B139424) moiety is a classic bidentate ligand scaffold in coordination chemistry. The nitrogen atom of the pyridine ring and the exocyclic amino group can chelate to a single metal center, forming a stable five-membered ring. This chelating ability makes this compound a promising candidate for designing ligands for transition metal catalysts. The fluorine substituent can modulate the electronic properties of the ligand, influencing the reactivity and stability of the resulting metal complex. Furthermore, the ethenyl group offers a site for post-coordination modification or for anchoring the complex to a solid support or polymer.

Advanced Scaffold for Chemical Probe Development and Chemical Biology Tools (Non-Biological Targets)

A chemical probe is a small molecule used to study and manipulate a system of interest. The structure of this compound provides an excellent starting point, or scaffold, for the development of such tools for non-biological applications, for instance, in materials science sensing.

The scaffold possesses three key points for modification:

The Amino Group: Can be readily acylated, alkylated, or used in condensation reactions to attach linkers, reporter groups (like fluorophores), or affinity tags.

The Ethenyl Group: Can undergo a variety of reactions, such as hydrofunctionalization or click chemistry (e.g., after conversion to an azide (B81097) or alkyne), to conjugate the probe to other molecules or surfaces.

The Pyridine Ring: The C-H bonds on the ring can be functionalized, although this is often less straightforward. The fluorine atom itself could potentially be substituted under specific nucleophilic aromatic substitution conditions.

This modular design allows chemists to build a library of probes based on a common core, systematically varying the attached functional groups to optimize performance for a specific sensing or detection application.

Table 2: Potential Reactive Sites for Chemical Probe Synthesis

Functional Group Potential Reactions for Probe Elaboration Purpose
2-Amino Group Amide bond formation, Sulfonamide formation, Reductive amination Attachment of linkers, reporters, or affinity groups.
5-Ethenyl Group Heck coupling, Metathesis, Thiol-ene reaction, Oxidation Conjugation to surfaces or biomolecules, further functionalization.
4-Fluoro Substituent Nucleophilic Aromatic Substitution (SNAr) Introduction of diverse functionalities, tuning of electronic properties.

Future Directions and Emerging Research Avenues for 5 Ethenyl 4 Fluoropyridin 2 Amine Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of highly functionalized pyridines is a cornerstone of medicinal and materials chemistry. acs.org Future research concerning 5-Ethenyl-4-fluoropyridin-2-amine will likely prioritize the development of synthetic methods that are not only efficient and selective but also environmentally sustainable.

Current multistep syntheses, which might involve separate steps for introducing the fluorine, amino, and ethenyl groups onto the pyridine (B92270) ring, could be streamlined. researchgate.net Emerging research points towards one-pot multicomponent reactions (MCRs) as a promising alternative. acs.orgnih.gov These reactions, which combine three or more starting materials in a single operation, offer significant advantages in terms of reduced waste, time, and cost. Future work could explore a convergent MCR strategy to assemble the this compound skeleton from simpler, readily available precursors.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov Research into sustainable routes for the target molecule could involve:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of other pyridine derivatives. nih.gov

Novel Catalysis: Moving beyond traditional and often toxic catalysts, research could focus on employing reusable heterogeneous catalysts, organo-catalysts, or earth-abundant metal catalysts like zinc or cobalt to drive the synthesis. acs.orgresearchgate.net

Green Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or solvent-free conditions would significantly enhance the sustainability of the synthesis.

A comparison between conventional and potential green synthetic approaches highlights the potential for improvement.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

Feature Conventional Methods Potential Sustainable Methods
Approach Often multi-step, linear synthesis One-pot multicomponent reactions (MCRs)
Energy Input Conventional heating, often for long durations Microwave irradiation, reduced reaction times nih.gov
Catalysts Homogeneous metal catalysts, strong acids/bases acs.org Reusable heterogeneous catalysts, organo-catalysts, earth-abundant metals acs.orgresearchgate.net
Solvents Often toxic and volatile organic solvents acs.org Water, ethanol, or solvent-free systems

| Waste Generation | Higher, due to multiple steps and purification | Lower, due to atom economy of MCRs and fewer steps |

Exploration of New Reactivity Profiles and Catalytic Transformations

The trifunctional nature of this compound (possessing vinyl, amino, and fluoro-substituted pyridine moieties) opens up a vast landscape for exploring novel reactivity and catalytic transformations. The fluorine atom significantly influences the electronic properties of the pyridine ring, impacting its reactivity. rsc.org

Future investigations could focus on:

Selective C-H Functionalization: Inspired by recent advances in pyridine chemistry, research could target the direct and selective functionalization of the C-H bonds on the pyridine ring, offering a modular approach to create a library of derivatives. nih.gov

Polymerization: The vinyl group is a prime handle for polymerization reactions. Research into radical, cationic, or transition-metal-catalyzed polymerization could yield novel polymers with tailored properties conferred by the fluorinated amino-pyridine backbone.

Cross-Coupling Reactions: The fluorine atom, while generally a stable substituent, could potentially be displaced under specific nucleophilic aromatic substitution conditions. More likely, the molecule could serve as a ligand or coupling partner in various catalytic cycles, with the amino and pyridine nitrogen atoms coordinating to metal centers.

Reactivity with Halogens: Studies on the reactivity of related aminopyridines with halogens have shown the formation of complex charge-transfer compounds and ion pairs, suggesting that this compound could exhibit intriguing and potentially useful reactivity with electrophiles. acs.org

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Material Design

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and material discovery. mdpi.com For this compound, this integration represents a significant future direction.

ML models can be trained on vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal conditions, or even design entire synthetic routes from scratch. mdpi.com This could drastically accelerate the discovery of more efficient pathways to this compound and its derivatives. nih.gov

Beyond synthesis, AI and ML can be employed in the de novo design of materials. By learning the structure-property relationships from existing data, ML models can predict the properties of virtual polymers or materials derived from the target molecule. nih.gov For instance, a machine learning-assisted material genome approach could screen thousands of virtual polymers based on this monomer to identify candidates with high potential for specific applications, such as adsorbents for environmental remediation. nih.govacs.org This approach shifts the paradigm from trial-and-error experimentation to data-driven, predictive design. acs.org

Table 2: Potential Applications of Machine Learning in this compound Research

Machine Learning Model Application Area Potential Impact
Support Vector Machine (SVM), Random Forest Reactivity Prediction Predicts the likelihood of a reaction's success, saving experimental effort. mdpi.com
Recurrent Neural Networks (RNNs) Synthetic Route Planning Generates novel and efficient multi-step synthetic pathways.
Graph Convolutional Networks (GCNs) Property Prediction Predicts electronic, optical, or adsorption properties of derived materials. nih.gov

| Reinforcement Learning | Autonomous Experimentation | Drives robotic platforms to autonomously optimize reaction conditions. mdpi.com |

Advanced Materials Science Applications beyond Current Scope (e.g., optoelectronics, sensors)

The unique combination of functional groups in this compound makes it a highly promising building block for advanced materials. Pyridine derivatives are already known for their use in electronics, photosensitizers, and fluorescent chemosensors. acs.org The inclusion of fluorine can enhance properties like thermal stability and metabolic resistance in bioactive molecules, and tune electronic characteristics in materials. emerginginvestigators.org

Future research should explore the potential of this compound as a monomer for functional polymers with applications in:

Optoelectronics: The fluorinated pyridine core can influence the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) levels of a polymer, making it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: The amino group and the nitrogen atom of the pyridine ring can act as binding sites for metal ions or other analytes. Polymers incorporating this monomer could be developed into highly sensitive and selective chemosensors, where binding events could be transduced into a measurable optical or electrical signal.

High-Performance Polymers: The fluorine atom can impart hydrophobicity and thermal stability, suggesting that polymers derived from this monomer could have applications as specialty coatings or membranes.

Synergistic Computational and Experimental Approaches for Deeper Mechanistic Understanding

A deep understanding of a molecule's structure and electronic properties is crucial for rationally designing its applications. Future research on this compound will greatly benefit from a synergistic approach that combines experimental work with high-level computational studies. mdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into:

Molecular Geometry and Electronic Structure: Calculating bond lengths, angles, and orbital energies to understand how the different functional groups influence each other. emerginginvestigators.org

Spectroscopic Properties: Predicting NMR, IR, and Raman spectra to aid in the characterization of the molecule and its derivatives. rsc.org

Reaction Mechanisms: Modeling transition states and reaction pathways to understand the selectivity and efficiency of synthetic reactions, guiding the development of better catalysts and conditions.

Intermolecular Interactions: Studying how molecules of this compound might interact with each other or with other molecules in the solid state, which is crucial for designing crystalline materials. acs.org

This computational-experimental feedback loop, where theoretical predictions guide experiments and experimental results validate and refine computational models, will be essential for unlocking the full potential of this versatile chemical compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethenyl-4-fluoropyridin-2-amine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves coupling reactions using fluorinated pyridine precursors. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) can introduce the ethenyl group. Reaction conditions such as inert atmosphere (N₂/Ar), temperatures between 60–100°C, and bases like triethylamine are critical for minimizing side reactions . Solvent choice (e.g., THF or DMF) impacts reaction efficiency. Purification via column chromatography or recrystallization ensures high purity.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Techniques include:

  • NMR : 1^1H and 19^19F NMR confirm substitution patterns (e.g., fluorine at C4, ethenyl at C5).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₇FN₂) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, though crystallization may require co-crystallizing agents due to low polarity .

Q. What preliminary biological activities have been reported for fluorinated pyridin-2-amine derivatives?

  • Methodological Answer : Fluorinated pyridines often exhibit enhanced bioavailability and target affinity. For example, analogs like 5-fluoro-2-methoxypyridin-4-amine show activity in kinase inhibition assays, suggesting potential for central nervous system (CNS) drug development. In vitro assays (e.g., enzyme-linked immunosorbent assays, ELISA) are used to screen for activity against specific receptors .

Advanced Research Questions

Q. How can reaction pathways for this compound be optimized to reduce fluorinated byproducts?

  • Methodological Answer : Kinetic studies using HPLC or GC-MS identify intermediates (e.g., dehalogenated or over-fluorinated species). Adjusting stoichiometry of fluorine sources (e.g., Selectfluor®) and employing flow chemistry systems improve selectivity. Computational modeling (DFT) predicts reactive sites to guide optimization .

Q. What mechanistic insights explain the stability of the ethenyl group under acidic/basic conditions?

  • Methodological Answer : Stability studies (pH 2–12, 25–80°C) combined with LC-MS degradation profiling reveal susceptibility to hydrolysis. The electron-withdrawing fluorine at C4 stabilizes the pyridine ring but may increase ethenyl reactivity. Protective strategies (e.g., silyl groups) are tested for sensitive applications .

Q. How do structural modifications (e.g., substituent position) affect binding to biological targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 5-ethyl-4-methyl-6-piperidylpyrimidin-2-amine. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify interactions with proteins (e.g., kinases). Fluorine’s electronegativity and ethenyl’s π-stacking capacity are key factors .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : UPLC-MS/MS with ion-pairing reagents (e.g., heptafluorobutyric acid) enhances separation of polar impurities. Validation follows ICH Q3A guidelines, focusing on limits of detection (LOD < 0.1%) for genotoxic impurities like aryl fluorides .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile divergent results across studies?

  • Methodological Answer : Meta-analysis of published data identifies variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration). Independent replication using standardized protocols (e.g., NIH’s Assay Guidance Manual) minimizes variability. Cross-study comparisons highlight conserved pharmacophores .

Q. Conflicting synthetic yields: What factors account for variability in palladium-catalyzed routes?

  • Methodological Answer : Catalyst lot variability (e.g., Pd(PPh₃)₄ vs. PdCl₂), moisture levels, and ligand purity (e.g., XPhos) significantly affect yields. Design of experiments (DoE) matrices (e.g., Taguchi method) isolate critical parameters. Reproducibility is enhanced by strict anaerobic conditions .

Tables of Key Data

Property Value/Technique Reference
Molecular FormulaC₇H₇FN₂
CAS Registry Number1185767-17-2
Typical Purity (HPLC)≥95% (C18 column, 0.1% TFA gradient)
Thermal Stability Range25–150°C (DSC/TGA)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.